molecular formula C6H5N3O B3022059 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 39455-99-7

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No.: B3022059
CAS No.: 39455-99-7
M. Wt: 135.12
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with adenine phosphoribosyltransferase, an enzyme involved in the purine salvage pathway. This interaction can modulate the enzyme’s activity, affecting the synthesis of nucleotides and, consequently, DNA and RNA synthesis .

Additionally, this compound has been shown to inhibit certain kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cell signaling pathways related to cell proliferation and angiogenesis . By inhibiting these kinases, the compound can potentially suppress tumor growth and metastasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This leads to programmed cell death, which is beneficial in eliminating cancerous cells.

Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are essential for cell survival, proliferation, and metabolism. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with adenine phosphoribosyltransferase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

In the case of kinase inhibition, this compound competes with adenosine triphosphate (ATP) for binding to the kinase’s active site . This competitive inhibition prevents the phosphorylation of downstream targets, thereby disrupting cell signaling and leading to reduced cell proliferation and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also exhibit biological activity, which may contribute to its overall effects.

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular senescence and inhibit cell proliferation . These effects are particularly relevant in cancer research, where prolonged treatment with the compound can lead to significant tumor regression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biological activity. This threshold varies depending on the type of cancer and the animal model used, emphasizing the need for personalized dosing regimens in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and degradation. It interacts with enzymes such as adenine phosphoribosyltransferase and xanthine oxidase, influencing the levels of purine nucleotides and their metabolites . These interactions can alter metabolic flux and affect the overall metabolic balance within cells.

Additionally, the compound’s effects on kinase activity can indirectly influence metabolic pathways by modulating the activity of key metabolic enzymes and transporters . This can lead to changes in metabolite levels and metabolic flux, impacting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins and enzymes, influencing its localization and activity.

The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes . These factors determine its bioavailability and therapeutic efficacy in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in nucleotide metabolism and cell signaling . It can also be transported into the nucleus, where it may influence gene expression and DNA synthesis .

Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments. For example, phosphorylation and ubiquitination can affect its stability and localization, thereby modulating its biological activity .

Preparation Methods

The synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol typically involves multiple steps. One efficient method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

5H-Pyrrolo[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

5H-Pyrrolo[3,2-d]pyrimidin-4-ol can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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